molecular formula C14H19ClF3N3O4S B3002806 tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate CAS No. 339105-16-7

tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate

Cat. No.: B3002806
CAS No.: 339105-16-7
M. Wt: 417.83
InChI Key: UFEVDLPZKGOQBA-UHFFFAOYSA-N
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Description

tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate is a synthetic organic compound of significant interest in advanced chemical research and development. Its molecular structure features a 3-chloro-5-(trifluoromethyl)pyridinyl group, a motif commonly investigated in medicinal chemistry for its potential biological activity . This complex molecule is meticulously synthesized to achieve high purity and consistency, making it a critical intermediate for researchers exploring novel chemical entities. The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers value this compound for its use in constructing more complex molecules, particularly in the synthesis of potential pharmacologically active agents or specialized materials. The presence of both carbamate and sulfonamide functional groups within a single molecule offers a versatile platform for chemical modification and structure-activity relationship (SAR) studies. This product is intended for use in laboratory research settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

tert-butyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-N-methylsulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClF3N3O4S/c1-13(2,3)25-12(22)21(26(4,23)24)6-5-19-11-10(15)7-9(8-20-11)14(16,17)18/h7-8H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEVDLPZKGOQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate is a synthetic derivative featuring a pyridine moiety with potential applications in medicinal chemistry. Its unique structure suggests possible interactions with biological targets, particularly in the context of drug development for various diseases.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H23ClF3N3O2
  • Molecular Weight : 365.78 g/mol
  • CAS Number : 1354448-68-2

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological properties, including enzyme inhibition, cytotoxicity, and protective effects against cellular stress.

Enzyme Inhibition

Studies have indicated that derivatives of this compound class may act as inhibitors of specific enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit glycine transporters (GlyT1), enhancing their potential for treating neurological disorders .

Cytotoxicity and Cell Viability

The compound's effect on cell viability has been evaluated in various cell lines. In one study, related analogs demonstrated significant cytotoxic effects at concentrations ranging from 5 to 40 μM. The maximum activity was reported at 97% for certain derivatives, indicating a strong potential for inducing apoptosis in cancer cells .

Protective Effects Against ER Stress

Recent findings highlight the compound's ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The mechanism involves inhibition of caspase-3 activation and PARP cleavage, which are critical markers of cell death. The EC50 values for protective activity were found to be around 0.1 μM, showcasing its potency .

Data Table: Biological Activity Summary

Compound IDMax Activity (%)EC50 (μM)Targeted Enzyme/Pathway
Compound 1976β-cell protection against ER stress
Compound 5a4518GlyT1 inhibition
Compound WO5m1000.1β-cell protection

Case Studies and Research Findings

  • Case Study on β-cell Protection : A study utilized this compound to explore its protective effects against thapsigargin-induced ER stress in INS-1 cells. Results indicated that co-treatment with the compound significantly reduced apoptotic markers compared to controls .
  • GlyT1 Inhibition Study : Another research effort focused on the design of GlyT1 inhibitors based on the structural motifs present in this compound. The modifications led to enhanced inhibitory activity, suggesting a promising avenue for treating glycine-related neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl carbamate core but differ in substituents and heterocyclic systems, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate (Target) C₁₄H₁₈ClF₃N₃O₄S* ~417.8* 3-Cl, 5-CF₃ pyridine; methylsulfonyl Drug design (kinase/protease inhibition)
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C₁₄H₂₀N₂O₂ 236.31 3-amino-5-methylphenylmethyl Pharmaceuticals, agrochemicals, materials
tert-butyl N-[3-amino-2-(2-chloro-5-fluoropyridin-3-yl)-2-methylpropyl]carbamate C₁₄H₂₁ClFN₃O₂ 317.79 2-Cl, 5-F pyridine; methylpropyl Pharmaceutical intermediates
Compound 7df (Pyrimidoindole derivative) Complex heterocycle Not reported Fluoro, methyloxazole, pyrimidoindole Likely targeted drug discovery

*Hypothetical calculation based on structural analysis.

Key Structural and Functional Differences

Core Heterocycles: The target compound uses a pyridine ring with 3-chloro and 5-trifluoromethyl groups, enhancing electron-withdrawing effects and lipophilicity. Compound 7df employs a pyrimidoindole core, which may improve DNA intercalation or enzyme inhibition due to extended aromaticity.

The methylsulfonyl group in the target enhances polarity and hydrogen-bonding capacity, which may improve binding to hydrophilic enzyme pockets compared to the methylpropyl group in ’s compound.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~417.8 vs. 236.31 in ) suggests reduced aqueous solubility, necessitating formulation adjustments for drug delivery .
  • The pyridine ring in the target and ’s compound may confer better solubility in polar solvents compared to phenyl derivatives.

Research Findings

  • Structural similarity analysis (as per ) indicates that minor substituent changes (e.g., Cl → CF₃) can drastically alter biological activity. For instance, the trifluoromethyl group may enhance binding to cytochrome P450 enzymes but increase hepatotoxicity risks .
  • Carbamates with sulfonamide groups (like the target) show improved metabolic stability in preclinical studies compared to non-sulfonylated analogs, as seen in protease inhibitor research .

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